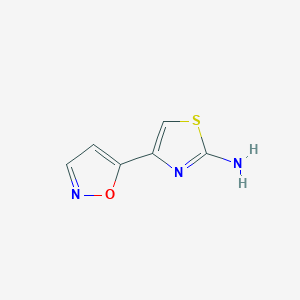

4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine

Description

Contextual Significance within Contemporary Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the development of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic combination of different heterocyclic rings within a single molecule is a widely employed strategy in drug discovery to modulate physicochemical properties, enhance biological activity, and explore new intellectual property space. The isoxazole (B147169) and thiazole (B1198619) rings are both five-membered aromatic heterocycles that have independently proven to be valuable pharmacophores. Their combination in 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine suggests a molecule with potential for a unique electronic distribution and three-dimensional shape, which could lead to novel interactions with biological targets.

Overview of Thiazole and Oxazole (B20620) Scaffolds in Chemical Synthesis and Theory

The thiazole ring is a five-membered aromatic ring containing one sulfur and one nitrogen atom. The 2-aminothiazole (B372263) substructure, in particular, is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates. nih.gov This is due in part to its ability to act as a bioisostere for other functional groups and its capacity to engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is another important building block in drug discovery. It is valued for its metabolic stability and its role as a versatile pharmacophore. Isoxazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov The concept of bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity, often involves the use of heterocyclic rings like isoxazole to mimic a phenyl ring or other functionalities. nih.gov

The synthesis of both thiazole and oxazole rings is well-established in organic chemistry, with numerous methods available for their construction and functionalization. mdpi.com

Current Research Trends and Unexplored Avenues for 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine

Current research in heterocyclic chemistry continues to focus on the development of novel compounds with improved therapeutic profiles. A significant trend is the creation of hybrid molecules that combine two or more pharmacologically active scaffolds to achieve multi-target activity or enhanced potency.

While the individual thiazole and isoxazole components of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine are well-studied, the specific combination present in this molecule appears to be a largely unexplored avenue of research. A thorough search of the scientific literature did not yield specific studies detailing the synthesis, characterization, or biological evaluation of this exact compound. Its existence is confirmed by its listing in chemical supplier databases, suggesting it is available for research purposes. bldpharm.com

The lack of published research on 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine presents a clear opportunity for investigation. Future research could focus on:

Development of a robust synthetic route: While general methods for thiazole and isoxazole synthesis exist, an optimized and scalable synthesis for this specific compound would be the first crucial step.

Comprehensive physicochemical characterization: Detailed analysis of its structural and electronic properties through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling would provide a foundational understanding of the molecule.

Exploration of its biological activities: Screening of the compound against a wide range of biological targets, particularly in the areas of oncology and infectious diseases where its constituent heterocycles have shown promise, could uncover novel therapeutic potential. For instance, various 2-aminothiazole derivatives have shown potent anticancer activity against a range of human cancer cell lines. nih.gov Similarly, isoxazole derivatives have been investigated for their antimicrobial properties. nih.gov

The study of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine and its derivatives could lead to the discovery of new lead compounds for drug development and provide deeper insights into the structure-activity relationships of hybrid heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-9-4(3-11-6)5-1-2-8-10-5/h1-3H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVLZAJGCVITKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,2 Oxazol 5 Yl 1,3 Thiazol 2 Amine

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine suggests several potential synthetic disconnections. The most logical approach involves the disconnection of the bond between the thiazole (B1198619) and isoxazole (B147169) rings or the disconnection of the bonds forming the heterocyclic rings themselves.

One plausible retrosynthetic pathway begins by disconnecting the C4-C5' bond between the thiazole and isoxazole rings. This leads to two key building blocks: a 2-amino-4-halothiazole and a 5-ethynyl-1,2-oxazole. This approach suggests a convergent synthesis where the two heterocyclic precursors are prepared separately and then coupled in a final step, for instance, via a Sonogashira coupling reaction.

Alternatively, a disconnection within the thiazole ring, following the logic of the Hantzsch thiazole synthesis, is a viable strategy. nih.govnih.govresearchgate.net This would involve a reaction between a thiourea (B124793) and an α-haloketone. In this case, the α-haloketone would need to already contain the 1,2-oxazole moiety. This points towards a more linear synthetic approach where the isoxazole ring is constructed first, followed by the formation of the thiazole ring.

A third approach could involve the construction of the isoxazole ring onto a pre-formed thiazole precursor. This might involve the reaction of a thiazole derivative bearing a 1,3-dicarbonyl functionality with hydroxylamine.

These retrosynthetic pathways provide the framework for the various synthetic strategies that can be employed to prepare 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine.

Conventional Synthetic Routes to 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine

Conventional synthetic routes for preparing 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine can be broadly categorized into multi-step linear syntheses and convergent strategies.

A multi-step linear synthesis would involve the sequential construction of the heterocyclic rings. A common approach in this category is the Hantzsch thiazole synthesis. nih.govnih.govresearchgate.net This method involves the reaction of an α-halocarbonyl compound with a thiourea.

A plausible linear synthesis of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine would commence with the synthesis of a suitable α-haloketone precursor containing the isoxazole ring. For example, a 5-acetyl-1,2-oxazole could be halogenated at the α-position to yield 2-bromo-1-(1,2-oxazol-5-yl)ethan-1-one. This intermediate would then be reacted with thiourea to afford the target 2-aminothiazole (B372263) derivative. The isoxazole precursor itself can be synthesized through various methods, such as the reaction of a β-diketone with hydroxylamine. nih.gov

Table 1: Proposed Linear Synthesis of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1,3-Diketone precursor | Hydroxylamine hydrochloride | 5-Substituted-1,2-oxazole |

| 2 | 5-Acetyl-1,2-oxazole | Bromine in a suitable solvent | 2-Bromo-1-(1,2-oxazol-5-yl)ethan-1-one |

| 3 | 2-Bromo-1-(1,2-oxazol-5-yl)ethan-1-one | Thiourea | 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine |

One such strategy could employ a palladium-catalyzed cross-coupling reaction, like the Sonogashira coupling. researchgate.netrsc.org This would involve the synthesis of a 2-amino-4-halothiazole and a 5-ethynyl-1,2-oxazole. The 2-amino-4-halothiazole can be prepared through the halogenation of 2-aminothiazole. The 5-ethynyl-1,2-oxazole can be synthesized from a corresponding 5-halo-1,2-oxazole via a Sonogashira reaction with a protected acetylene, followed by deprotection. The final step would be the coupling of these two fragments.

Table 2: Proposed Convergent Synthesis via Sonogashira Coupling

| Fragment Synthesis | Starting Material | Key Reaction | Product |

| Thiazole Fragment | 2-Aminothiazole | Halogenation | 2-Amino-4-halothiazole |

| Isoxazole Fragment | 5-Halo-1,2-oxazole | Sonogashira coupling with protected acetylene, then deprotection | 5-Ethynyl-1,2-oxazole |

| Final Coupling | 2-Amino-4-halothiazole and 5-Ethynyl-1,2-oxazole | Pd-catalyzed Sonogashira coupling | 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine |

Advanced Synthetic Protocols

To improve efficiency, yield, and environmental friendliness, advanced synthetic protocols such as one-pot multicomponent reactions and catalyst-mediated syntheses are increasingly being developed.

A one-pot multicomponent reaction for the synthesis of the target compound could be envisioned based on the Hantzsch thiazole synthesis. nih.govresearchgate.net This would involve the reaction of a ketone bearing the isoxazole moiety, a source of thiocyanate (B1210189) (like potassium thiocyanate), and an amine in a single reaction vessel. This approach would avoid the isolation of intermediate products, thereby saving time and resources.

Another possibility is a domino reaction sequence where the formation of one heterocyclic ring triggers the formation of the second in the same pot. For instance, a suitably functionalized precursor could undergo a cascade of reactions to first form the isoxazole ring and then the thiazole ring without the need for intermediate purification.

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic reactions. In the context of synthesizing 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, various catalytic systems could be employed.

For the convergent approach using a Sonogashira coupling, a palladium catalyst, typically in combination with a copper co-catalyst, is essential. researchgate.netrsc.org The choice of ligands for the palladium catalyst can influence the reaction efficiency and substrate scope.

For the Hantzsch thiazole synthesis, while it can often be performed without a catalyst, the use of a catalyst can accelerate the reaction and allow for milder reaction conditions. For instance, silica-supported tungstosilisic acid has been reported as a reusable catalyst for Hantzsch thiazole synthesis. nih.gov Microwave-assisted synthesis, which can be considered a form of catalysis by energy input, has also been shown to significantly reduce reaction times and improve yields for the Hantzsch reaction. nih.gov

Furthermore, copper-catalyzed reactions are also gaining prominence in the synthesis of nitrogen-containing heterocycles and could potentially be applied to the construction of the target molecule. nih.gov

Table 3: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

| Multi-step Linear Synthesis | Sequential construction of rings | Well-established and reliable | Can be lengthy with lower overall yields |

| Convergent Synthesis | Coupling of pre-synthesized fragments | Higher overall yields, modular | Requires synthesis of two advanced intermediates |

| One-Pot/Multicomponent Reactions | Multiple bonds formed in a single operation | High efficiency, atom economy, reduced waste | Optimization can be complex |

| Catalyst-Mediated Synthesis | Use of catalysts to promote reactions | Milder conditions, higher selectivity, faster reactions | Catalyst cost and removal can be a concern |

Application of Green Chemistry Principles in Compound Preparation

The preparation of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine can be approached through various synthetic routes, with the Hantzsch thiazole synthesis being a prominent and adaptable method. researchgate.netorganic-chemistry.org This classical reaction involves the condensation of an α-haloketone with a thiourea or thioamide. organic-chemistry.org In the context of synthesizing the target compound, the key precursors would be a 2-halo-1-(1,2-oxazol-5-yl)ethan-1-one and thiourea. The application of green chemistry principles to this synthesis aims to reduce the environmental impact by utilizing safer solvents, reducing energy consumption, and employing catalysts that are efficient and recyclable.

Several green strategies have been successfully applied to the Hantzsch thiazole synthesis and can be extrapolated for the preparation of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and often improving product yields. nih.govfigshare.com This technique provides rapid and uniform heating, which can enhance the rate of the Hantzsch reaction. For the synthesis of analogous 2-aminothiazole derivatives, microwave-assisted methods have demonstrated excellent yields, often exceeding 90%. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative. rsc.orgresearchgate.net The mechanical effects of acoustic cavitation can enhance mass transfer and accelerate reaction rates, often at ambient temperature. mdpi.com Ultrasound-assisted Hantzsch synthesis has been shown to reduce reaction times and improve yields for various thiazole derivatives. rsc.orgmdpi.com

Use of Green Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more benign alternatives. For the Hantzsch synthesis, water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) have been explored as environmentally friendly reaction media. tandfonline.comnih.govrsc.org Aqueous neem leaf extract has also been reported as a sustainable medium for the synthesis of 2-amino-1,3-thiazole derivatives. tandfonline.com

Catalyst-Free and Recyclable Catalysts: The development of catalyst-free reaction conditions or the use of reusable catalysts is a cornerstone of green chemistry. Some Hantzsch syntheses can proceed efficiently without a catalyst, particularly under microwave or solvent-free conditions. organic-chemistry.org When a catalyst is necessary, solid-supported catalysts, such as silica-supported tungstosilisic acid, offer the advantages of easy separation and recyclability. researchgate.netmdpi.com

The table below summarizes the application of various green chemistry principles to the synthesis of 2-aminothiazole derivatives, which are directly analogous to the target compound.

| Green Chemistry Principle | Technique/Solvent/Catalyst | Reaction Time | Yield (%) | Reference |

| Energy Efficiency | Microwave Irradiation | 10-30 min | 89-95% | nih.gov |

| Ultrasound Irradiation | 1.5-2 h | 79-90% | mdpi.com | |

| Alternative Solvents | Aqueous Neem Leaf Extract | 45 min | 90-96% | tandfonline.com |

| Polyethylene Glycol (PEG-400) | 1 h | High | rsc.org | |

| Deep Eutectic Solvent (ChCl/Gly) | - | Good | nih.gov | |

| Catalysis | Catalyst-Free (Solvent-Free) | seconds | Good | organic-chemistry.org |

| Silica Supported Tungstosilisic Acid | 1.5-3.5 h | 79-90% | mdpi.com |

Optimization of Synthetic Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine while minimizing reaction times and by-product formation. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time. The Hantzsch synthesis of 2-aminothiazoles has been the subject of numerous optimization studies, providing a valuable framework for the target compound.

Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction rate and yield. While traditional solvents like ethanol (B145695) and DMF have been commonly used, green alternatives are increasingly favored. For instance, a study on a Hantzsch-type reaction showed that ethanol was a superior solvent compared to DMSO, DMF, and PEG-400 under certain catalytic conditions. researchgate.net In other cases, a mixture of ethanol and water has proven effective, particularly in ultrasound-assisted reactions. mdpi.com

Catalyst Screening: The choice of catalyst can dramatically affect the efficiency of the synthesis. For multicomponent Hantzsch reactions, various catalysts have been investigated. For example, in the synthesis of certain thiazole derivatives, a silver-based coordination polymer demonstrated high catalytic activity. researchgate.net The optimization of catalyst loading is also critical, as an insufficient amount may lead to low yields, while an excess can be wasteful and lead to purification challenges. researchgate.net

Temperature and Reaction Time: Temperature is a critical parameter, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to the formation of degradation products. Microwave-assisted syntheses often employ elevated temperatures (e.g., 90-120°C) for very short durations to achieve high yields rapidly. nih.gov In contrast, ultrasound-assisted reactions can often be performed at room temperature. mdpi.com The optimal reaction time is closely linked to the temperature and other reaction conditions and is typically determined by monitoring the reaction progress using techniques like thin-layer chromatography (TLC).

The following data table illustrates the optimization of various parameters for a generic Hantzsch thiazole synthesis, providing insights into the conditions that could be applied to the synthesis of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine.

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Ethanol | None | Reflux | 120 | 65 |

| 2 | Water | None | 80 | 180 | 50 |

| 3 | PEG-400 | None | 100 | 60 | 85 |

| 4 | Ethanol | Ag-CP (7 mg) | Reflux | 60 | 92 |

| 5 | DMF | Ag-CP (7 mg) | 80 | 90 | 78 |

| 6 | Ethanol:Water (1:1) | SiW.SiO₂ (15%) | 65 | 120-210 | 85-90 |

| 7 | Methanol (Microwave) | None | 90 | 30 | 95 |

| 8 | Ethanol (Ultrasound) | SiW.SiO₂ (15%) | Room Temp | 90-120 | 82-90 |

Data is representative and compiled from analogous reactions in the literature. nih.govmdpi.comresearchgate.net

Chemical Reactivity and Derivatization Chemistry of 4 1,2 Oxazol 5 Yl 1,3 Thiazol 2 Amine

Reactivity at the 1,3-Thiazol-2-amine Moiety

The 1,3-thiazol-2-amine core is an electron-rich system. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, contribute to the high electron density of the thiazole (B1198619) ring. This electronic nature primarily directs the reactivity towards electrophilic substitution on the ring and various transformations of the amino group.

Functionalization Reactions at the Thiazole Ring (e.g., C-5 position)

The C-5 position of the 2-aminothiazole (B372263) ring is particularly activated towards electrophilic attack due to the electron-donating effect of the adjacent sulfur atom and the resonance contribution from the 2-amino group. This makes it the primary site for functionalization.

Halogenation: The C-5 position can be readily halogenated. For instance, 2-amino-4-substituted thiazoles undergo bromination at the C-5 position when treated with reagents like N-bromosuccinimide (NBS) or benzenesulphenyl halide. researchgate.netnih.gov This reaction introduces a versatile handle for further synthetic transformations.

Azo Coupling: The activated C-5 position can react with aromatic diazonium salts in an azo coupling reaction to yield 2-amino-5-arylazothiazole derivatives. researchgate.net This reaction is a classic example of electrophilic aromatic substitution on the electron-rich thiazole ring.

Vilsmeier-Haak Formylation: Formylation at the C-5 position can be achieved through the Vilsmeier-Haak reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO). researchgate.net

Suzuki Coupling: The introduction of a halogen, typically bromine, at the C-5 position allows for subsequent palladium-catalyzed cross-coupling reactions. A notable example is the Suzuki reaction, where a 5-bromothiazole (B1268178) derivative is coupled with a boronic acid to form a new carbon-carbon bond. mdpi.comnih.gov This strategy is highly effective for introducing aryl or heteroaryl substituents at the C-5 position. mdpi.comnih.gov

| Reaction Type | Reagent(s) | Position of Functionalization | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | C-5 | 5-Bromo-2-aminothiazole derivative |

| Azo Coupling | Ar-N₂⁺Cl⁻ | C-5 | 5-Arylazo-2-aminothiazole derivative |

| Formylation | POCl₃, DMF | C-5 | 5-Formyl-2-aminothiazole derivative |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | C-5 (from 5-bromo precursor) | 5-Aryl-2-aminothiazole derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring

As discussed, the thiazole ring in 2-aminothiazole derivatives is electron-rich and thus highly susceptible to electrophilic aromatic substitution , with a strong preference for the C-5 position. researchgate.net Reactions like halogenation, nitration, formylation, and azo coupling are characteristic electrophilic substitution reactions for this scaffold. researchgate.net

Nucleophilic aromatic substitution on the thiazole ring is less common and generally requires the presence of a good leaving group, such as a halide, at either the C-2 or C-5 position. The most prominent route that involves a nucleophilic substitution pattern is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from the 2-amino group (discussed in section 3.1.3.3). mdpi.comnih.gov In this case, the diazonium group is displaced by a variety of nucleophiles.

Transformations Involving the Exocyclic Amine Group

The exocyclic amino group at the C-2 position is a primary nucleophile and serves as a key site for a multitude of derivatization reactions.

The primary amine of the 2-aminothiazole scaffold readily undergoes acylation with various acylating agents.

Reaction with Acid Chlorides: Acylation with acid chlorides, such as chloroacetyl chloride, in the presence of a base yields the corresponding N-acylated derivatives. nih.govmdpi.com This reaction is fundamental for extending the molecular framework.

Reaction with Acid Anhydrides: Acetic anhydride (B1165640) and other acid anhydrides react with the 2-amino group to form N-acetylated and other N-acylated products, respectively. researchgate.netmdpi.com

Amide Coupling with Carboxylic Acids: Standard peptide coupling reagents can be used to form an amide bond between the 2-amino group and a carboxylic acid. mdpi.comnih.gov

Alkylation of the 2-amino group can also be achieved, though direct alkylation might lead to a mixture of products. A common strategy involves acylation followed by reduction of the resulting amide to the corresponding amine.

| Acylating Agent | Reaction Conditions | Product |

| Chloroacetyl chloride | Anhydrous sodium acetate | 2-Chloro-N-(thiazol-2-yl)acetamide derivative |

| Acetic anhydride | Heat | N-(Thiazol-2-yl)acetamide derivative |

| Carboxylic Acid | Coupling agent (e.g., EDCI) | N-(Thiazol-2-yl)amide derivative |

The nucleophilic 2-amino group can participate in condensation reactions with carbonyl compounds, most notably aldehydes, to form Schiff bases (imines). This reaction typically occurs under heating in a suitable solvent like ethanol (B145695). mdpi.comnih.gov The resulting C=N double bond of the imine can be further reduced to form a secondary amine. Multi-component reactions involving the 2-amino group, an aldehyde, and a third component are also utilized to build more complex molecular structures. mdpi.comnih.govresearchgate.net

The primary aromatic amine at the C-2 position can be converted into a diazonium salt (R-N₂⁺) through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org These diazonium salts are versatile synthetic intermediates. mdpi.comnih.gov

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻), in a copper(I)-catalyzed Sandmeyer reaction. mdpi.comnih.gov This provides a reliable method for introducing halogens at the C-2 position, transforming the initial amino functionality.

Azo Coupling: While the thiazole ring itself can undergo azo coupling at C-5, the diazonium salt derived from the 2-amino group can also act as the electrophile, reacting with other electron-rich aromatic compounds (like phenols or anilines) to form azo dyes. nih.gov

Reactivity at the 1,2-Oxazol-5-yl Moiety

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle with one nitrogen and one oxygen atom in adjacent positions. Its reactivity is influenced by the weak N-O bond and the electronic nature of its substituents.

The C-4 position of the isoxazole (B147169) ring is susceptible to electrophilic attack, particularly when activated by electron-donating groups. researchgate.net However, in the case of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, the thiazole ring acts as a substituent. The precise activating or deactivating nature of the 4-(1,3-thiazol-2-amine) group on the oxazole (B20620) ring is not extensively documented. Generally, electrophilic substitution on the isoxazole ring can be challenging. researchgate.net

Methods for the functionalization of isoxazoles often involve lithiation followed by reaction with an electrophile. Deprotonation of the isoxazole ring can occur, and the position of metallation is dependent on the substituents present. researchgate.net For a 5-substituted isoxazole, deprotonation at the C-4 position can be achieved with strong bases, creating a nucleophilic center for the introduction of various functional groups.

Table 1: Potential Functionalization Reactions at the Oxazole C-4 Position

| Reaction Type | Reagents | Potential Product |

| Halogenation | N-halosuccinimide (NBS, NCS) | 4-halo-5-(4-(1,3-thiazol-2-amine))isoxazole |

| Nitration | HNO₃/H₂SO₄ | 4-nitro-5-(4-(1,3-thiazol-2-amine))isoxazole |

| Friedel-Crafts | Acyl chloride/Lewis acid | 4-acyl-5-(4-(1,3-thiazol-2-amine))isoxazole |

It is important to note that the conditions for these reactions would need to be carefully optimized to avoid potential side reactions on the thiazole ring or with the amino group.

The isoxazole ring can undergo various ring transformation reactions, often initiated by the cleavage of the labile N-O bond. These transformations can be induced by heat, light, or chemical reagents, leading to the formation of different heterocyclic systems. rsc.org

One common transformation involves the reduction of the isoxazole ring, which can lead to a variety of products depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation can cleave the N-O bond to afford an enaminoketone, which may then cyclize to form other heterocycles.

Base-mediated rearrangements are also known for isoxazoles, which can lead to the formation of oxazoles. rsc.org The specific pathways for 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine would likely involve the participation of the adjacent thiazole ring.

Inter-ring Reactivity and Conjugation Effects

The oxazole and thiazole rings in 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine are directly connected, suggesting the presence of electronic conjugation between the two π-systems. This conjugation influences the electron density distribution across the entire molecule, thereby affecting its reactivity.

The thiazole ring is generally considered to be more aromatic than the oxazole ring. researchgate.net The 2-amino group on the thiazole ring is a strong electron-donating group, which increases the electron density of the thiazole ring and can influence the electronic properties of the attached oxazole ring through the conjugated system. This increased electron density on the thiazole ring might make it more susceptible to electrophilic attack compared to the oxazole ring.

Chemo- and Regioselectivity in Chemical Transformations of the Compound

Due to the presence of multiple reactive sites (the amino group, the thiazole ring, and the oxazole ring), chemo- and regioselectivity are important considerations in the chemical transformations of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine.

Electrophilic Reactions: The 2-amino group is a primary site for electrophilic attack, such as acylation or alkylation. Reactions on the heterocyclic rings would likely require protection of the amino group. On the thiazole ring, electrophilic substitution is generally favored at the C-5 position. pharmaguideline.com However, in this molecule, the C-5 position is blocked. The C-4 position of the thiazole is attached to the oxazole ring. For the oxazole ring, electrophilic substitution is generally favored at the C-4 position. tandfonline.com The relative reactivity of the C-4 position of the oxazole versus the available positions on the thiazole ring would depend on the specific electrophile and reaction conditions.

Nucleophilic Reactions: The thiazole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. The oxazole ring can be more susceptible to nucleophilic attack, particularly at the C-5 position, which can lead to ring-opening. tandfonline.com

Ring-Opening and Rearrangement Reactions Involving the Compound Scaffold

Both the oxazole and thiazole rings can undergo ring-opening reactions under certain conditions. The weak N-O bond in the isoxazole ring makes it prone to cleavage upon reduction, treatment with base, or photolysis. researchgate.net The resulting intermediates can then rearrange to form various other cyclic or acyclic structures.

For the thiazole ring, ring-opening is less common but can occur under harsh conditions or through specific reactions, such as treatment with strong bases at high temperatures.

Mechanistic Investigations of Reactions Involving 4 1,2 Oxazol 5 Yl 1,3 Thiazol 2 Amine

Elucidation of Reaction Pathways and Intermediates

The reaction pathway for the formation of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine via the Hantzsch synthesis is a multi-step process. The generally accepted mechanism involves three key stages: S-alkylation, cyclization, and dehydration.

The initial step is a nucleophilic attack by the sulfur atom of thiourea (B124793) on the electrophilic carbon of the α-haloacetyl group of the isoxazole (B147169) precursor, such as 5-(bromoacetyl)-1,2-oxazole. This results in the formation of an S-alkylated isothiourea intermediate, also known as a thiouronium salt. This step is typically a rapid and irreversible SN2 reaction.

The final step in the reaction pathway is the dehydration of the 4-hydroxy-4,5-dihydro-1,3-thiazole intermediate. Under the reaction conditions, typically in the presence of an acid or upon heating, a molecule of water is eliminated to yield the aromatic 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine. This dehydration step is driven by the formation of the stable, aromatic thiazole (B1198619) ring.

While the isolation of all intermediates can be challenging due to their transient nature, spectroscopic studies on analogous Hantzsch syntheses have provided evidence for their existence. For instance, in some cases, the initial S-alkylated product has been isolated and characterized at low temperatures. Similarly, the cyclic hydroxyl intermediate has been proposed based on trapping experiments and computational studies.

Table 1: Proposed Intermediates in the Synthesis of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine

| Intermediate Name | Chemical Structure | Role in Reaction Pathway |

| 5-(Bromoacetyl)-1,2-oxazole | Isoxazole ring with a bromoacetyl substituent at the 5-position. | Starting material (α-haloketone) |

| Thiourea | A simple thioamide. | Starting material (thioamide) |

| S-[2-(1,2-Oxazol-5-yl)-2-oxoethyl]isothiouronium bromide | Product of S-alkylation. | First key intermediate |

| 2-Amino-4-(1,2-oxazol-5-yl)-4,5-dihydro-1,3-thiazol-4-ol | Product of intramolecular cyclization. | Second key intermediate |

| 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine | The final aromatic product. | Final Product |

Kinetic Studies and Determination of Reaction Order

The rate of the reaction is typically dependent on the concentrations of both the α-haloketone and the thiourea. The rate law can be expressed as:

Rate = k[α-haloketone][thiourea]

This second-order behavior is consistent with the proposed mechanism where the initial bimolecular S-alkylation is the rate-determining step or a pre-equilibrium step followed by a rate-determining cyclization. The reaction rate is influenced by several factors, including the nature of the halogen in the α-haloketone (with the reactivity order generally being I > Br > Cl), the solvent polarity, and the temperature.

The progress of the reaction can be monitored using various analytical techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy by following the disappearance of reactants or the appearance of the product over time. The rate constants can then be determined by fitting the experimental data to the integrated rate law for a second-order reaction.

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Nature of Halogen | I > Br > Cl | Weaker carbon-halogen bond strength facilitates the initial SN2 attack. |

| Solvent Polarity | Rate generally increases with increasing solvent polarity. | Stabilization of the charged transition state of the S-alkylation step. |

| Temperature | Rate increases with increasing temperature. | Provides the necessary activation energy for the reaction to proceed. |

| Substituents on Isoxazole Ring | Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially affecting the cyclization rate. | Electronic effects influencing the reactivity of the intermediates. |

Transition State Analysis in Compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing the transition states of chemical reactions. For the Hantzsch synthesis of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, transition state analysis would focus on the key steps of S-alkylation and intramolecular cyclization.

The transition state for the initial S-alkylation step would involve the partial formation of the sulfur-carbon bond and the partial breaking of the carbon-halogen bond. Computational models can calculate the activation energy for this step, providing insight into its kinetics.

The transition state for the subsequent intramolecular cyclization is of particular interest as this is often the rate-determining step. This transition state involves the approach of the nucleophilic amino group to the electrophilic carbonyl carbon, leading to the formation of the five-membered ring. The geometry of this transition state, including bond lengths and angles, can be calculated to understand the steric and electronic factors that govern the cyclization process. The presence of the isoxazole ring may influence the geometry and energy of this transition state compared to simpler alkyl or aryl α-haloketones.

By mapping the potential energy surface of the reaction, computational studies can provide a detailed picture of the reaction profile, including the energies of reactants, intermediates, transition states, and products. This allows for a theoretical validation of the proposed reaction mechanism and can help in understanding the regioselectivity of the reaction when unsymmetrical thioureas are used.

Experimental and Computational Validation of Proposed Mechanisms

The validation of the proposed reaction mechanism for the synthesis of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine relies on a combination of experimental and computational approaches.

Experimental Validation:

Isolation and Characterization of Intermediates: While often difficult, the isolation of the S-alkylated isothiourea intermediate under carefully controlled conditions (e.g., low temperature) and its subsequent conversion to the final product would provide strong evidence for the proposed pathway. Characterization would typically be performed using spectroscopic methods such as NMR and mass spectrometry.

Spectroscopic Monitoring: Following the reaction progress using in-situ spectroscopic techniques like FT-IR or NMR can help identify the transient formation of intermediates. For example, the disappearance of the carbonyl stretching frequency of the α-haloketone and the appearance of new signals corresponding to the intermediates and the final product can be monitored.

Cross-over Experiments: In cases where substituted thioureas are used, cross-over experiments can help to confirm the intramolecular nature of the cyclization step.

Computational Validation:

DFT Calculations: As mentioned previously, DFT calculations can be used to model the entire reaction pathway. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a theoretical energy profile can be constructed. A good correlation between the calculated activation energies and the experimentally determined reaction rates would provide strong support for the proposed mechanism.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed on the calculated structures of the intermediates and transition states to understand the electronic delocalization and charge distribution, further elucidating the bonding changes that occur throughout the reaction.

Solvent Effects: Computational models can also incorporate the effects of different solvents on the reaction pathway, allowing for a more accurate comparison with experimental results obtained in solution.

Through the synergistic use of these experimental and computational methods, a comprehensive and validated understanding of the mechanistic intricacies of the synthesis of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine can be achieved.

Spectroscopic and Advanced Structural Elucidation of 4 1,2 Oxazol 5 Yl 1,3 Thiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ipb.pt For a molecule such as 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unequivocally determine its chemical structure.

Comprehensive 1D (¹H, ¹³C, ¹⁵N) NMR Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number and environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts (δ):

Thiazole (B1198619) Ring: The single proton on the thiazole ring (H-5) is expected to appear as a singlet in the aromatic region, typically between δ 7.0 and 8.0 ppm. rsc.orgwikipedia.org

Isoxazole (B147169) Ring: The two protons on the isoxazole ring (H-3' and H-4') would appear in the aromatic region as well. The H-3' proton, being adjacent to the oxygen atom, would likely resonate at a lower field (δ 8.0-8.5 ppm) compared to the H-4' proton (δ 6.0-6.5 ppm). ipb.ptchemicalbook.com

Amine Group: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary widely depending on the solvent, concentration, and temperature, but it is often observed in the range of δ 5.0-8.0 ppm. uq.edu.au

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms and provide insights into their hybridization and electronic environment.

Expected Chemical Shifts (δ):

Thiazole Ring: The carbon atoms of the 2-aminothiazole (B372263) ring are expected to have distinct chemical shifts. The C-2 carbon, bonded to two nitrogen atoms, would be significantly deshielded, appearing around δ 165-170 ppm. The C-4 and C-5 carbons would resonate at approximately δ 140-150 ppm and δ 100-110 ppm, respectively. rsc.orgchemicalbook.com

Isoxazole Ring: For the isoxazole ring, the C-3' and C-5' carbons, being adjacent to the heteroatoms, would appear at lower fields (typically δ 150-160 ppm) than the C-4' carbon (around δ 100-110 ppm). ipb.ptnih.govnih.gov

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen environments. youtube.com

Expected Chemical Shifts (δ): The spectrum would be expected to show three distinct signals corresponding to the two nitrogen atoms in the thiazole ring and the one in the isoxazole ring. The chemical shifts would be indicative of their specific bonding and hybridization states.

Coupling Constants (J): Spin-spin coupling between adjacent protons provides information about the connectivity of the molecular framework.

In the isoxazole ring, a coupling constant of approximately 1.5-3.0 Hz would be expected between the H-3' and H-4' protons. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table is a representation of expected chemical shift ranges and not based on experimental data for the title compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole H-5 | 7.0 - 8.0 | - |

| Isoxazole H-3' | 8.0 - 8.5 | - |

| Isoxazole H-4' | 6.0 - 6.5 | - |

| -NH₂ | 5.0 - 8.0 (broad) | - |

| Thiazole C-2 | - | 165 - 170 |

| Thiazole C-4 | - | 140 - 150 |

| Thiazole C-5 | - | 100 - 110 |

| Isoxazole C-3' | - | 150 - 160 |

| Isoxazole C-4' | - | 100 - 110 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei. slideshare.netnih.govucd.ie

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals of H-3' and H-4' of the isoxazole ring would confirm their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of the protonated carbons in the thiazole and isoxazole rings. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule. For instance, correlations between the thiazole H-5 proton and the isoxazole C-5' carbon would confirm the connection between the two heterocyclic rings. nih.govscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is particularly useful for determining stereochemistry and conformation. In this case, it could help to understand the spatial arrangement of the two rings relative to each other. researchgate.netyoutube.com

Advanced NMR Studies (e.g., Solid-State NMR, Variable Temperature NMR)

Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide information about the structure and dynamics of the molecule in the solid phase. 13C and 15N solid-state NMR can be particularly useful for studying polymorphism and for differentiating between isomers in cases where solution NMR is ambiguous. iastate.eduacs.orgnih.govacs.org

Variable Temperature NMR: This technique can be used to study dynamic processes such as tautomerism or restricted rotation. nih.govresearchgate.netencyclopedia.pub For 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine, variable temperature NMR could be employed to investigate the potential for tautomerism involving the amino group and the thiazole ring nitrogen, as well as to study the rotational barrier around the bond connecting the two heterocyclic rings. scilit.comasu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine. This precise mass measurement allows for the unambiguous determination of the molecular formula (C₆H₅N₃OS). The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data Note: The following table is a representation of expected data and not based on experimental results.

| Molecular Formula | Calculated Exact Mass | Observed m/z [M+H]⁺ |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the proposed structure.

Expected Fragmentation Pathways:

Cleavage of the bond between the isoxazole and thiazole rings would be a likely fragmentation pathway, leading to ions corresponding to each of the individual heterocyclic rings.

The isoxazole ring itself is known to undergo characteristic cleavages, often involving the rupture of the N-O bond.

The 2-aminothiazole moiety can also fragment in predictable ways, for example, through the loss of small neutral molecules like HCN or H₂NCN.

The analysis of these fragment ions would allow for the reconstruction of the molecular structure, providing strong evidence for the connectivity of the isoxazole and thiazole rings.

X-ray Crystallography

Single crystal X-ray diffraction (SC-XRD) analysis of derivatives containing isoxazole and thiazole moieties reveals key structural features. For instance, in the case of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, the molecule is comprised of two planar subunits, the thiazole and triazole rings, with a significant dihedral angle between them. Similarly, for derivatives of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, the oxazole (B20620) and thiazole rings are expected to be largely planar, with a dihedral angle between them that will be influenced by the nature and size of substituents on either ring.

In a study of N-(3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, the isoxazoline (B3343090) moiety was found to be inclined to the saccharinic ring at a dihedral angle of 27.88(9)°. For ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, the thiazole rings make a dihedral angle with the pyrano[3,2-c]chromene ring system of 80.89 (11) and 84.81 (11)°. These examples highlight the conformational flexibility of molecules containing linked heterocyclic rings.

A representative table of crystallographic data for a related thiazole derivative is presented below.

| Parameter | Value for 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine |

| Formula | C₉H₁₃N₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7487 (4) |

| b (Å) | 14.2240 (8) |

| c (Å) | 10.2697 (5) |

| β (°) | 91.452 (1) |

| Volume (ų) | 1131.54 (10) |

| Z | 4 |

Data sourced from a study on 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine.

The crystal packing of molecules is governed by a network of intermolecular interactions, which play a crucial role in the stability of the crystal lattice. For derivatives of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, hydrogen bonding is expected to be a dominant feature, primarily involving the 2-amino group of the thiazole ring and the nitrogen and oxygen atoms of the isoxazole ring.

In the crystal structure of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, the structure is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into a two-dimensional network. For N-(3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, C–H···O hydrogen bonds between neighboring molecules form chains along the a-axis direction.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Studies on related heterocyclic systems, such as a chromone-thiazole hybrid, have revealed the presence of packing polymorphism. This particular compound crystallizes in two different monoclinic space groups, P2₁/n and P2₁/c, with slightly different molecular conformations and intermolecular contacts.

The potential for polymorphism in 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine and its derivatives is significant, given the presence of multiple hydrogen bond donors and acceptors, as well as the potential for varied π-π stacking arrangements. Crystal engineering studies, which involve the rational design of crystal structures with desired properties, can be employed to explore and control the polymorphic landscape of this class of compounds. By systematically modifying substituents on the isoxazole and thiazole rings, it is possible to influence the intermolecular interactions and favor the formation of specific crystalline forms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, the IR and Raman spectra would be expected to show characteristic bands for the N-H, C=N, C=C, and C-S bonds within the thiazole and isoxazole rings. The N-H stretching vibrations of the 2-amino group would typically appear in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic rings would be expected in the 1500-1650 cm⁻¹ region. The C-S stretching vibration of the thiazole ring would likely be observed at lower wavenumbers.

A study on 2-amino-4-methylthiazole, combining matrix isolation FTIR spectroscopy with DFT calculations, provides valuable comparative data. The most stable tautomer was identified, and its vibrational spectra were assigned. Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to provide a more detailed assignment of the vibrational modes.

A representative table of expected IR and Raman vibrational modes for a 2-aminothiazole derivative is provided below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H stretch (amino group) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch (ring) | 1600 - 1650 |

| C=C stretch (ring) | 1500 - 1600 |

| N-H bend (amino group) | 1550 - 1650 |

| C-S stretch (ring) | 600 - 800 |

This table is a generalized representation based on typical vibrational frequencies for 2-aminothiazole and related heterocyclic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

For 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically more intense and occur at shorter wavelengths. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital, are generally less intense and occur at longer wavelengths.

The degree of conjugation between the isoxazole and thiazole rings will significantly influence the position of the λmax. Increased conjugation generally leads to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength. Computational studies on related thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can lead to remarkable red-shifts of their absorption and emission peaks.

The UV-Vis absorption spectra of some thiazol-2-imine derivatives have been reported, providing a basis for comparison. A study on thiazole-containing tetrapyrrole macrocycles also offers insights into their chromic properties.

A hypothetical data table for the UV-Vis absorption of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine in a non-polar solvent is presented below.

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π→π | 250 - 300 | > 10,000 |

| n→π | 300 - 350 | < 1,000 |

This is a hypothetical representation and the actual values may vary depending on the solvent and specific substituents.

Theoretical and Computational Chemistry Studies of 4 1,2 Oxazol 5 Yl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of complex organic molecules. researchgate.netnih.govasianpubs.org These methods provide detailed insights into the geometry, electronic structure, and reactivity of compounds like 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine.

Geometry Optimization and Electronic Structure Analysis of the Compound

The first step in the computational analysis of a molecule is typically geometry optimization. For 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, this would be performed using a method such as DFT with a suitable basis set, for instance, B3LYP/6-31G(d,p). asianpubs.org This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimization reveals key structural parameters like bond lengths and bond angles. The resulting optimized structure is expected to be nearly planar, a common feature for conjugated heterocyclic systems.

The electronic structure analysis provides information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from this analysis include the total energy, dipole moment, and the energies of the molecular orbitals.

Interactive Data Table: Calculated Geometrical Parameters for 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (Thiazole) | 1.75 Å |

| Bond Length | C-N (Thiazole) | 1.32 Å |

| Bond Length | C=C (Thiazole) | 1.38 Å |

| Bond Length | C-N (Isoxazole) | 1.34 Å |

| Bond Length | N-O (Isoxazole) | 1.42 Å |

| Bond Length | C-C (inter-ring) | 1.46 Å |

| Bond Angle | C-S-C (Thiazole) | 89.5° |

| Bond Angle | C-N-C (Thiazole) | 110.2° |

| Bond Angle | C-O-N (Isoxazole) | 105.8° |

Note: The values in this table are representative and based on computational studies of similar heterocyclic compounds.

Molecular Orbital Analysis (HOMO, LUMO) and Frontier Orbital Theory

Frontier molecular orbital theory is a powerful concept for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. mgesjournals.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive.

For 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole (B372263) moiety, while the LUMO may be distributed across the conjugated system, including the isoxazole (B147169) ring. This distribution influences the molecule's behavior in charge transfer interactions. mgesjournals.com

Interactive Data Table: Calculated Frontier Orbital Energies for 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: These energy values are illustrative and derived from theoretical studies on analogous molecular structures. mdpi.commaterialsciencejournal.org

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, the most negative potential (red regions) is expected to be located around the nitrogen and oxygen atoms of the isoxazole and thiazole (B1198619) rings, as well as the nitrogen of the amino group. The hydrogen atoms of the amino group and the C-H bonds would exhibit positive potential (blue regions). This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets. researchgate.netnih.gov

Tautomerism and Conformational Analysis of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine

Tautomerism, the interconversion of structural isomers, is a common phenomenon in heterocyclic compounds containing amino groups adjacent to endocyclic nitrogen atoms. Conformational analysis, on the other hand, explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

Identification and Relative Stabilities of Tautomeric Forms

For 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine, the primary tautomeric equilibrium to consider is between the amine and imine forms. The amine tautomer is the one explicitly named, while the imine form would involve a double bond between the exocyclic nitrogen and the thiazole ring carbon, with the proton transferred to the endocyclic thiazole nitrogen.

Computational methods can be used to calculate the relative energies of these tautomers, thereby predicting their relative stabilities and populations at equilibrium. nih.govresearchgate.net For 2-aminothiazole derivatives, the amine form is generally found to be more stable than the imine form, and this is expected to hold true for the title compound. bohrium.com

Interactive Data Table: Calculated Relative Stabilities of Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) |

| Amine | 0.00 |

| Imine | +5.8 |

Note: The relative energy values are hypothetical, based on typical energy differences observed in similar 2-aminothiazole systems.

Energy Barriers and Interconversion Pathways Between Tautomers

The interconversion between tautomers is not instantaneous and requires overcoming an energy barrier. Computational chemistry can model the transition state connecting the two tautomeric forms and calculate the height of this energy barrier. This provides insight into the kinetics of the tautomerization process. A high energy barrier would suggest that the interconversion is slow, and the individual tautomers might be observable under certain conditions. The pathway for interconversion often involves an intramolecular proton transfer, which can be modeled to understand the mechanism of this dynamic process.

Bonding Analysis and Aromaticity Assessment of Heterocyclic Rings

Computational chemistry provides profound insights into the molecular structure and the nature of chemical bonds within the isoxazole and thiazole rings of 4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine. Geometric optimization, typically performed using DFT methods like B3LYP with a basis set such as 6-311G(d,p), is the first step in this analysis. This process yields key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation and the planarity of its heterocyclic rings. asianpubs.org

The analysis of the thiazole ring in similar structures reveals characteristic bond lengths that suggest partial double-bond character and electron delocalization, which are hallmarks of aromaticity. researchgate.net For instance, in 2-aminothiazole derivatives, the C-S and C-N bonds within the ring are intermediate in length between typical single and double bonds, confirming a delocalized π-electron system.

Aromaticity, a key determinant of a ring's stability and reactivity, is assessed using several computational indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value typically indicates aromatic character, signifying a diatropic ring current.

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA analysis evaluates the degree of bond length equalization within the ring. A value close to 1 suggests high aromaticity, while a value near 0 indicates a non-aromatic system.

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study charge transfer, conjugation, and the delocalization of electron density within the molecule. scielo.org.za It can quantify the stability arising from hyperconjugative interactions between occupied and unoccupied orbitals, providing further evidence for the electronic communication between the isoxazole and thiazole moieties. researchgate.net

Table 1: Illustrative Geometrical and Aromaticity Parameters This table presents typical parameters expected for the heterocyclic rings based on computational studies of analogous structures. Actual values require specific DFT calculations for the title compound.

| Parameter | Ring System | Expected Value/Observation | Computational Method |

|---|---|---|---|

| C-S Bond Length | Thiazole | ~1.72 - 1.75 Å | DFT Geometry Optimization |

| C=N Bond Length | Thiazole | ~1.31 - 1.37 Å | DFT Geometry Optimization |

| C-O Bond Length | Isoxazole | ~1.35 - 1.38 Å | DFT Geometry Optimization |

| NICS(0) | Thiazole | Negative value | GIAO-DFT |

| NICS(0) | Isoxazole | Negative value | GIAO-DFT |

| HOMA Index | Thiazole/Isoxazole | Value between 0.5 and 1.0 | HOMA Calculation |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of novel compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. scielo.org.zamdpi.com By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted shifts, when compared to experimental data (if available), can confirm the proposed structure. nih.gov Calculations are often performed using a specific solvent model (e.g., using the Polarizable Continuum Model, PCM) to better simulate experimental conditions. mdpi.com

UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. mdpi.com This analysis provides insights into the electronic transitions occurring within the molecule, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals. scielo.org.za The calculated λ_max can help understand the chromophoric system formed by the conjugated isoxazole and thiazole rings.

Table 2: Illustrative Predicted Spectroscopic Data This table demonstrates the type of data generated from computational spectroscopic predictions. The values are hypothetical and serve as examples.

| Spectroscopy Type | Parameter | Predicted Value | Computational Method |

|---|---|---|---|

| ¹H NMR | Thiazole Ring Proton (C-H) | ~7.0 - 7.5 ppm | GIAO-DFT/B3LYP |

| ¹H NMR | Isoxazole Ring Proton (C-H) | ~6.5 - 8.5 ppm | GIAO-DFT/B3LYP |

| ¹³C NMR | Thiazole Ring Carbons | ~100 - 170 ppm | GIAO-DFT/B3LYP |

| ¹³C NMR | Isoxazole Ring Carbons | ~100 - 160 ppm | GIAO-DFT/B3LYP |

| UV-Vis | λ_max 1 | ~250 - 280 nm | TD-DFT |

| UV-Vis | λ_max 2 | ~310 - 340 nm | TD-DFT |

Computational Modeling of Reactivity, Regioselectivity, and Mechanistic Pathways

Computational modeling is a cornerstone for predicting the chemical behavior of a molecule. Frontier Molecular Orbital (FMO) theory is central to this analysis.

Reactivity Analysis: The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and stability. researchgate.net

HOMO: Represents the electron-donating ability of a molecule. Regions with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the electron-accepting ability. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A small energy gap indicates high reactivity and polarizability, while a large gap suggests high kinetic stability. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include ionization potential, electron affinity, chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule's surface. nih.gov

Regioselectivity and Mechanistic Pathways: DFT calculations are used to model the potential energy surfaces of chemical reactions. By locating transition states and calculating their activation energies, the most favorable reaction pathway can be determined. This is crucial for predicting the regioselectivity of reactions, such as electrophilic substitution on one of the heterocyclic rings. nih.gov For instance, in reactions involving 2-aminothiazoles, computational studies can determine whether an electrophile will preferentially add to the endocyclic nitrogen, the exocyclic amine, or the C5 position of the thiazole ring by comparing the activation barriers for each pathway. nih.govmdpi.com Similar approaches can elucidate the mechanisms of cycloaddition or ring-opening reactions involving the isoxazole moiety. researchgate.net

Table 3: Illustrative Calculated Reactivity Descriptors This table shows representative quantum chemical parameters derived from FMO analysis. Actual values must be calculated specifically for the title compound.

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.0 to -7.0 | Electron-donating capacity |

| LUMO Energy | E_LUMO | -1.5 to -2.5 | Electron-accepting capacity |

| Energy Gap | ΔE | ~4.0 - 5.0 | Kinetic Stability / Reactivity |

| Chemical Hardness | η | ~2.0 - 2.5 | Resistance to charge transfer |

| Electronegativity | χ | ~3.7 - 4.7 | Electron-attracting power |

| Electrophilicity Index | ω | ~3.0 - 4.5 | Propensity to accept electrons |

Applications of 4 1,2 Oxazol 5 Yl 1,3 Thiazol 2 Amine As a Building Block in Complex Organic Synthesis

Utilization in the Construction of Fused and Bridged Heterocyclic Systems

The bifunctional nature of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine, possessing both a nucleophilic 2-amino group on the thiazole (B1198619) ring and reactive sites on the isoxazole (B147169) ring, makes it an excellent candidate for the synthesis of fused and bridged heterocyclic systems. The 2-amino group of the thiazole moiety can readily participate in condensation reactions with various electrophiles, leading to the formation of new rings fused to the thiazole core.

For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimidine-fused systems, such as thiazolo[3,2-a]pyrimidines. Similarly, condensation with β-ketoesters can yield thiazolo[3,2-a]pyrimidin-5-ones. The isoxazole ring, while generally more stable, can undergo ring-opening and rearrangement reactions under specific conditions, providing another avenue for the construction of novel fused systems.

While specific examples utilizing 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine in the synthesis of bridged systems are not extensively documented, the inherent reactivity of its constituent heterocycles suggests its potential in this area. Bridged systems could potentially be accessed through multi-step sequences involving the functionalization of both the thiazole and isoxazole rings, followed by an intramolecular cyclization reaction that forms the bridging linkage.

A general strategy for the synthesis of fused heterocycles from 2-aminothiazole (B372263) derivatives involves their reaction with bifunctional electrophiles. This approach has been successfully employed to create a wide variety of fused systems with diverse biological activities. researchgate.net

| Fused Heterocyclic System | Potential Synthetic Precursors |

| Thiazolo[3,2-a]pyrimidines | 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine and α,β-unsaturated carbonyl compounds |

| Thiazolo[4,5-d]pyrimidines | Functionalized 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine derivatives and formamide |

| Imidazo[2,1-b]thiazoles | 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine and α-haloketones |

Precursor for the Synthesis of Diverse Organic Molecules

Beyond the synthesis of fused and bridged systems, 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine serves as a versatile precursor for a wide range of organic molecules. The reactivity of the 2-amino group allows for a variety of chemical transformations, including acylation, alkylation, arylation, and diazotization reactions. These reactions can be used to introduce a wide range of functional groups and structural motifs, leading to the synthesis of libraries of novel compounds with potential applications in medicinal chemistry and materials science.

Acylation of the 2-amino group, for example, can be used to introduce amide functionalities, which are common in biologically active molecules. Alkylation and arylation reactions can be used to introduce new carbon-carbon and carbon-nitrogen bonds, further diversifying the molecular scaffold. Diazotization of the 2-amino group, followed by Sandmeyer or related reactions, provides access to a wide range of substituted thiazoles, where the amino group is replaced by a variety of other functional groups.

The isoxazole ring can also be functionalized, although it is generally less reactive than the 2-aminothiazole moiety. Electrophilic substitution reactions, for example, can be used to introduce substituents at the C4 position of the isoxazole ring. Furthermore, the isoxazole ring can be cleaved under reductive or basic conditions to reveal a β-hydroxy ketone or a cyano-enone, which can then be further elaborated into other molecular structures.

The combination of these reactive sites makes 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine a powerful tool for the synthesis of a diverse array of organic molecules. The ability to selectively functionalize different parts of the molecule allows for a high degree of control over the final structure, making it possible to fine-tune the properties of the resulting compounds for specific applications.

| Reaction Type | Reagents | Product Type |

| Acylation | Acid chlorides, anhydrides | N-acylated thiazoles |

| Alkylation | Alkyl halides | N-alkylated thiazoles |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | N-arylated thiazoles |

| Diazotization/Sandmeyer | NaNO₂, HCl, CuX | 2-halothiazoles |

Role in the Development of New Synthetic Reagents and Catalysts (focus on synthesis of catalysts)

The unique structural features of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine also make it an attractive scaffold for the development of new synthetic reagents and catalysts. The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) provides potential coordination sites for metal ions, making it a candidate for the synthesis of novel ligands for catalysis.

For example, the 2-amino group and the nitrogen atom of the thiazole ring can act as a bidentate ligand, coordinating to a metal center to form a stable complex. The isoxazole ring can also participate in coordination, potentially leading to tridentate or even tetradentate ligands. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be tuned by introducing substituents on either the thiazole or the isoxazole ring.

In addition to serving as a ligand for metal-based catalysts, 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine could also be used to develop organocatalysts. The 2-amino group, for example, can act as a hydrogen bond donor, while the nitrogen atoms in the thiazole and isoxazole rings can act as hydrogen bond acceptors. This combination of functionalities could be exploited to design catalysts for a variety of organic transformations, such as asymmetric aldol (B89426) reactions or Michael additions.

While the direct application of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine in catalysis is still an emerging area of research, the inherent properties of the molecule suggest that it has significant potential in this field. The development of new catalysts based on this scaffold could lead to more efficient and selective synthetic methods for the preparation of a wide range of valuable organic compounds.

Contribution to the Synthesis of Advanced Materials Precursors

The rigid, planar structure of the thiazole and isoxazole rings, combined with the potential for extensive π-conjugation, makes 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine an interesting building block for the synthesis of advanced materials precursors. The ability to introduce a wide range of functional groups onto the molecular scaffold allows for the fine-tuning of its electronic and optical properties, making it suitable for applications in areas such as organic electronics and photonics.